beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate

Description

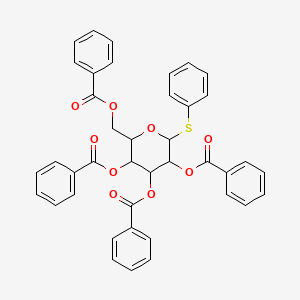

Structure and Properties: β-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate (CAS: 24404-53-3; molecular formula: C₃₄H₃₀O₉S) is a thioglycoside where the glycosidic oxygen is replaced by sulfur, and four hydroxyl groups on the galactose ring are esterified with benzoate groups . This modification enhances lipophilicity, making it suitable for organic synthesis and enzymatic studies. The tetrabenzoate groups stabilize the molecule against hydrolysis and influence its conformational preferences in the solid state, as observed in related methyl glycoside tetrabenzoates .

Synthesis: The compound is synthesized via benzoylation of phenyl 1-thio-β-D-galactopyranoside. Similar protocols involve benzoyl chloride in pyridine or using solid-phase methods for regioselective protection .

Properties

CAS No. |

65615-60-3 |

|---|---|

Molecular Formula |

C40H32O9S |

Molecular Weight |

688.7 g/mol |

IUPAC Name |

(3,4,5-tribenzoyloxy-6-phenylsulfanyloxan-2-yl)methyl benzoate |

InChI |

InChI=1S/C40H32O9S/c41-36(27-16-6-1-7-17-27)45-26-32-33(47-37(42)28-18-8-2-9-19-28)34(48-38(43)29-20-10-3-11-21-29)35(49-39(44)30-22-12-4-13-23-30)40(46-32)50-31-24-14-5-15-25-31/h1-25,32-35,40H,26H2 |

InChI Key |

LQHXMOXAHUOIQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)SC3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate typically involves the reaction of phenyl 1-thio-beta-D-galactopyranoside with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted thioglycosides with different functional groups.

Scientific Research Applications

Glycosylation Reactions

Overview : Glycosylation is a fundamental process in biochemistry, where a carbohydrate is covalently attached to another molecule. The use of beta-D-Galactopyranoside derivatives as glycosyl donors has been extensively studied due to their reactivity and selectivity.

Key Findings :

- Neighboring Group Participation : Research indicates that beta-D-Galactopyranoside derivatives, such as phenyl 1-thio-beta-D-galactopyranoside, exhibit neighboring group participation during glycosylation reactions. This behavior can enhance the efficiency of the glycosylation process by stabilizing the transition state, leading to higher yields of the desired products .

- Synthesis of Disaccharides : The compound has been utilized in synthesizing complex carbohydrates, including disaccharides. For instance, a study demonstrated that thiogalactosides could be converted into trichloroacetimidates for further glycosylation, resulting in improved yields compared to previous methods .

Binding Studies with Galectins

Overview : Galectins are a family of proteins that bind specifically to beta-galactosides and are implicated in various biological processes, including cell adhesion and immune response.

Key Findings :

- Selective Inhibition : A library of compounds derived from beta-D-galactopyranoside was tested for binding affinity against different galectins. Some derivatives showed significant inhibitory activity against galectin-7, suggesting that these compounds could serve as selective tools for studying galectin functions in cancer and inflammation .

- Potential Therapeutic Applications : The ability of these compounds to selectively inhibit galectins opens avenues for developing new therapeutic agents targeting diseases where galectins play a critical role, such as cancer metastasis and autoimmune disorders.

Applications in Bacterial Adhesion Studies

Overview : The interaction between carbohydrates and bacterial adhesins is crucial for understanding bacterial pathogenesis.

Key Findings :

- Ligand for Fimbrial Adhesin UcaD : Beta-D-galactopyranoside derivatives have been identified as ligands for bacterial adhesins, such as UcaD from Proteus mirabilis. This interaction is significant for developing strategies to prevent urinary tract infections caused by this pathogen .

- Improvements in Synthesis Techniques : Advances in synthesizing these compounds have led to more efficient methods for producing specific glycosylated structures that can be used in adhesion studies, enhancing our understanding of bacterial adherence mechanisms .

Immunological Applications

Overview : The immunogenic properties of polysaccharides derived from beta-D-galactopyranosides have implications for vaccine development.

Key Findings :

- Conjugate Vaccines : Research has explored the use of saccharides from Streptococcus pneumoniae conjugated with proteins to enhance immune responses. The incorporation of beta-D-galactopyranosides into these conjugates may improve their efficacy by targeting specific immune pathways .

- Induction of Immune Responses : Studies indicate that immunization with polysaccharide-protein conjugates can lead to robust antibody responses, suggesting potential applications in vaccine formulation against bacterial infections .

Mechanism of Action

The mechanism of action of beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate involves its interaction with galectins. The compound binds to the carbohydrate recognition domain of galectins, thereby inhibiting their function. This inhibition affects various cellular processes, including cell adhesion, migration, and apoptosis .

Comparison with Similar Compounds

Phenyl β-D-Thiogalactopyranoside (Non-Benzoylated)

- Structure : Lacks benzoate groups (CAS: 2936-70-1; molecular formula: C₁₂H₁₆O₅S) .

- Properties :

- Higher aqueous solubility due to free hydroxyl groups.

- Lower thermal stability compared to tetrabenzoate derivatives.

- Enzymatic Activity : Direct substrate for β-galactosidase, but rapid hydrolysis limits its utility in prolonged assays .

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside

Methyl β-D-Galactoside Tetrabenzoate

Enzyme Substrate Efficiency

Glycosylation Reactivity

| Compound | Activation Reagent | Donor Efficiency (%) | |

|---|---|---|---|

| Phenyl 1-thio-tetrabenzoate | FeCl₃ | 85–90 | |

| Ethyl 1-thio-β-D-glucopyranoside tetraacetate | NIS/TfOH | 70–75 |

Key Research Findings

Solid-State Behavior : Benzoate groups in phenyl 1-thio-tetrabenzoate enforce rigid conformations, confirmed by DFT and NMR studies. This contrasts with acetylated analogs, which exhibit greater conformational flexibility .

Thermal Stability: Decomposition temperature of tetrabenzoate (∼300°C) exceeds acetylated (∼200°C) and non-protected (∼150°C) derivatives, making it suitable for high-temperature reactions .

Biological Activity

Beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate is a compound of interest in biochemical research due to its interactions with galectins, a family of proteins involved in various biological processes including cell adhesion, immune response, and cancer progression. This article reviews the biological activity of this compound, focusing on its synthesis, interactions with galectins, and potential applications in therapeutic contexts.

- Molecular Formula : C₁₂H₁₆O₆

- Molecular Weight : 256.26 g/mol

- CAS Number : 2818-58-8

- Appearance : White to off-white crystalline powder

Synthesis

The synthesis of beta-D-galactopyranoside derivatives typically involves aromatic nucleophilic substitution reactions. For instance, a notable method utilizes 1,5-difluoro-2,4-dinitrobenzene to create a library of compounds that can be further modified to enhance their biological activity against specific galectins .

Interaction with Galectins

Galectins are known for their role in mediating cell-cell and cell-matrix interactions. The phenyl 1-thio-beta-D-galactopyranoside derivative has shown significant inhibitory activity against various galectins:

- Galectin-7 : The compound exhibited a dissociation constant (K_d) as low as 140 µM, indicating high affinity and potential as a selective inhibitor.

- Galectin-1, -3, -8N, and -9N : The compound showed less impressive binding affinities compared to methyl beta-D-galactoside, suggesting specificity in its inhibitory action .

The selectivity of these inhibitors allows researchers to dissect the biological functions of galectin-7 without affecting other galectins, making it a valuable tool in cancer research and inflammation studies.

Enzymatic Applications

Beta-D-galactopyranoside derivatives are also utilized as substrates in enzymatic assays. For example:

- Fucosyltransferase Detection : The compound serves as an acceptor substrate for fucosyltransferases, facilitating the study of glycosylation processes in cells .

- Mutant Selection : It is employed in the selection of mutants in lacZ plasmid-based transgenic mice, which is critical for genetic studies .

Case Study 1: Inhibitory Effects on Galectin-7

A study synthesized a series of phenyl thio-beta-D-galactopyranosides and assessed their binding affinities to galectin-7. The results indicated that certain derivatives significantly outperformed traditional substrates like methyl beta-D-galactoside. This selectivity was attributed to structural modifications that enhanced binding interactions with the galectin's carbohydrate recognition domain .

Case Study 2: Enzymatic Activity Assessment

In another investigation, the enzymatic activity of beta-D-galactopyranoside derivatives was evaluated using spore-displayed β-galactosidase from Bacillus subtilis. The study highlighted that these compounds could be synthesized efficiently under non-aqueous conditions and displayed competitive inhibition characteristics against β-galactosidase at high substrate concentrations .

Research Findings Summary

Q & A

Basic: What are the standard synthetic routes for β-D-galactopyranoside, phenyl 1-thio-, tetrabenzoate?

Methodological Answer:

The synthesis typically involves sequential protection of hydroxyl groups, thioglycoside formation, and selective deprotection:

Protection : React β-D-galactopyranose with benzoyl chloride in pyridine to form tetra-O-benzoyl-β-D-galactopyranose, protecting all hydroxyls except the anomeric position .

Thioglycoside Formation : Treat the protected galactose with thiophenol and a Lewis acid (e.g., BF₃·Et₂O) in anhydrous CH₂Cl₂ to introduce the 1-thio-phenyl group at the anomeric carbon .

Deprotection (if needed) : Use Zemplén deacetylation (NaOMe/MeOH) for benzoate removal, though this step is optional depending on downstream applications .

Validation : Confirm via ¹H/¹³C NMR (e.g., δ ~170 ppm for benzoyl carbonyls) and HRMS .

Basic: How is the structural conformation of this compound determined experimentally?

Methodological Answer:

Combined approaches are required due to challenges in crystallizing glycosides:

Solid-State NMR : Resolve spatial arrangements of benzoate groups and glycosidic bonds. Compare experimental ¹³C chemical shifts with DFT-calculated values to identify low-energy conformers .

Molecular Mechanics/Dynamics : Perform global conformational searches to model steric interactions between bulky substituents (e.g., benzoates and phenylthio groups) .

Liquid-State NMR : Assign anomeric proton (δ 5.5–6.0 ppm, doublet with J ~3–4 Hz for β-configuration) and thioglycosidic linkage (δ ~85 ppm in ¹³C NMR) .

Advanced: How do reaction conditions influence regioselectivity in glycosylation using this thioglycoside donor?

Methodological Answer:

Regioselectivity depends on protecting groups and catalysts:

- Tin-Mediated Reactions : Use SnCl₄ or Bu₂SnO to direct glycosylation to specific hydroxyls on acceptors. The C2 and C3 hydroxyls of β-D-galactopyranosides are more reactive due to equatorial positioning .

- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of boronate complexes, enabling selective coupling at C6 of acceptors .

- Donor Activation : NIS/TfOH or AgOTf promotes thioglycoside activation, but excess acid may cleave benzoate esters. Monitor via TLC (hexane:EtOAc 3:1) .

Advanced: How does this compound serve as a substrate for glycosidase or glycosyltransferase assays?

Methodological Answer:

The tetrabenzoate protects hydroxyls, limiting hydrolysis unless deprotected:

Enzymatic Hydrolysis : Incubate with β-galactosidase in pH 7.4 buffer (37°C). Monitor benzoate release via UV at 230 nm or HPLC .

Transferase Assays : Use as an acceptor for fucosyltransferases (e.g., human serum α-2-L-fucosyltransferase) with GDP-L-[¹⁴C]fucose. Isolate products via ethyl acetate/pyridine/water (10:4:3) chromatography and confirm via α-L-fucosidase digestion .

Key Consideration : Benzoates may sterically hinder enzyme binding; compare activity with unprotected analogs .

Advanced: How can computational methods resolve contradictions in reported reaction yields or stereochemical outcomes?

Methodological Answer:

Address discrepancies via:

DFT Calculations : Model transition states to identify energy barriers for competing pathways (e.g., axial vs. equatorial attack during glycosylation). Compare with experimental ¹H NMR coupling constants (J values) .

Kinetic Profiling : Use pseudo-first-order kinetics to quantify the impact of temperature (ΔG‡) or solvent polarity (dielectric constant) on yield variations .

Statistical Analysis : Apply multivariate regression to published data (e.g., reaction time vs. catalyst loading) to identify optimal conditions .

Basic: What purification strategies are effective for this compound?

Methodological Answer:

Column Chromatography : Use silica gel with gradient elution (hexane → EtOAc) to separate thioglycosides from unreacted thiophenol or benzoylated byproducts .

Recrystallization : Dissolve in hot EtOH, then cool to −20°C to precipitate pure product (monitor via TLC, Rf ~0.5 in hexane:EtOAc 2:1) .

HPLC : Employ C18 columns with acetonitrile/water (70:30) for analytical purity checks .

Advanced: What are the limitations of using this compound in solid-state structural studies?

Methodological Answer:

Crystallization Challenges : Bulky benzoates and flexible thioglycosidic bonds hinder crystal formation. Use methyl analogs (e.g., methyl β-D-galactoside tetrabenzoate) for SCXRD, then extrapolate via molecular mechanics .

Dynamic Disorder : Solid-state NMR may reveal multiple conformers due to benzoate rotation. Apply REDOR (Rotational Echo Double Resonance) to differentiate static vs. dynamic disorder .

Thermal Instability : Avoid prolonged heating (>80°C) during analysis, as benzoates may decompose to benzoic acid (TGA monitoring recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.